N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Description
N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic compound characterized by a tetrahydroisoquinoline core modified with a sulfonyl-linked thienyl group and a 4-hydroxyphenyl carboxamide substituent. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-17-9-7-16(8-10-17)21-20(24)18-12-14-4-1-2-5-15(14)13-22(18)28(25,26)19-6-3-11-27-19/h1-11,18,23H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZTYGLINHCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C20H18N2O4S2
- Molecular Weight : 414.49 g/mol
- InChIKey : KVUZTYGLINHCPP-UHFFFAOYSA-N
- SMILES : N(C(C1Cc2ccccc2CN1S(c1sccc1)(=O)=O)=O)c1ccc(cc1)O
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.
Case Study : A study conducted on HL-60 cells demonstrated that the compound increases c-fos mRNA levels and antagonizes TPA-induced terminal differentiation, suggesting its role in cancer cell regulation .
2. Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties. It acts through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Mechanism : By inhibiting COX activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation-related symptoms.
3. Diabetes Management
This compound has been investigated for its potential in managing Type 2 diabetes (T2D). It selectively activates GPR-40 (free fatty acid receptor 1), which plays a crucial role in insulin secretion and glucose homeostasis.
Research Findings : A patent application highlighted that this compound acts as a potent GPR-40 activator, providing a unique pharmacological mechanism compared to traditional diabetes treatments .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4-hydroxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have demonstrated that isoquinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders and obesity. Inhibitors of this enzyme can potentially aid in the treatment of conditions like type 2 diabetes and metabolic syndrome .
Pharmacological Applications
Antimicrobial Properties
this compound has shown antimicrobial activity against various bacterial strains. The thienylsulfonyl group enhances the compound's ability to penetrate bacterial membranes, making it an attractive candidate for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies are ongoing to understand its mechanism of action in neuronal protection .
Material Science
Polymer Composites
In material science, derivatives of this compound are being investigated for their use in polymer composites. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to its rigid structure and functional groups that promote adhesion between phases .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Research on Enzyme Inhibition | Pharmacology | Showed effective inhibition of 11β-HSD1 leading to improved insulin sensitivity in diabetic models. |
| Investigation of Antimicrobial Properties | Microbiology | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Neuroprotection Study | Neuroscience | Indicated protective effects on neuronal cells exposed to oxidative stress. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several tetrahydroisoquinoline derivatives documented in the literature.
Key Observations:
Sulfonyl Group Variations: The 2-thienylsulfonyl group in the target compound may offer better metabolic stability compared to the 4-methoxyphenylsulfonyl group in , as thiophene rings are less prone to oxidative metabolism than methoxy-substituted aromatics .
Carboxamide Substituents :
- The 4-hydroxyphenyl group in the target compound provides a polar interaction site absent in the N-tert-butyl analog , which prioritizes steric bulk. Hydroxyl groups are critical for target binding in kinase inhibitors and GPCR modulators.
Heterocyclic Additions: The pyridinyl substituent in and the guanidino group in demonstrate how heterocycles can modulate solubility and target affinity. The absence of such groups in the target compound may limit its solubility in aqueous environments.
Biological Activity: Moexipril highlights the therapeutic relevance of tetrahydroisoquinoline derivatives in hypertension, suggesting that the target compound could be optimized for similar applications if paired with appropriate substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
